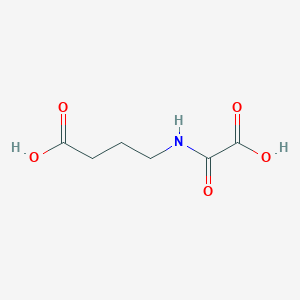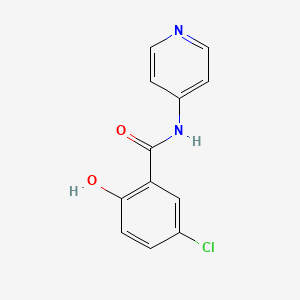
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed to construct the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often utilizes green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts in the Friedländer reaction has been shown to improve yields and reduce the need for hazardous reagents . Additionally, water-soluble iridium catalysts have been used to catalyze the synthesis of 1,8-naphthyridines in aqueous media under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,8-naphthyridine derivatives have been studied for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. Other derivatives may interact with different molecular targets, such as enzymes or receptors, to exert their biological effects.
Vergleich Mit ähnlichen Verbindungen
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives like nalidixic acid and gemifloxacin . These compounds share a common core structure but differ in their substituents and biological activities. For example, nalidixic acid is a quinolone antibiotic used to treat urinary tract infections, while gemifloxacin is used to treat bacterial infections . The unique structural features of this compound, such as the presence of nitroso groups, may confer distinct biological properties and applications.
Eigenschaften
CAS-Nummer |
89178-56-3 |
|---|---|
Molekularformel |
C9H16N4O2 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4a-methyl-1,8-dinitroso-3,4,5,6,7,8a-hexahydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H16N4O2/c1-9-4-2-6-12(10-14)8(9)13(11-15)7-3-5-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
WVTWMGBPHKOBHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCN(C1N(CCC2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)






![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)

